Virantmycin

Description

Structure

3D Structure

Properties

CAS No. |

76417-04-4 |

|---|---|

Molecular Formula |

C19H26ClNO3 |

Molecular Weight |

351.9 g/mol |

IUPAC Name |

3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid |

InChI |

InChI=1S/C19H26ClNO3/c1-12(2)13(3)7-8-19(11-24-4)17(20)10-15-9-14(18(22)23)5-6-16(15)21-19/h5-6,9,17,21H,7-8,10-11H2,1-4H3,(H,22,23) |

InChI Key |

FWINDTDIQJWMLC-UHFFFAOYSA-N |

SMILES |

CC(=C(C)CCC1(C(CC2=C(N1)C=CC(=C2)C(=O)O)Cl)COC)C |

Canonical SMILES |

CC(=C(C)CCC1(C(CC2=C(N1)C=CC(=C2)C(=O)O)Cl)COC)C |

Other CAS No. |

76417-04-4 |

Synonyms |

virantmycin |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Virantmycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virantmycin is a chlorine-containing antiviral and antifungal antibiotic originally discovered from the fermentation broth of Streptomyces nitrosporeus AM-2722.[1][2] This technical guide provides a comprehensive overview of the origin of Virantmycin, detailing its producing organism, biosynthesis, and methods for its isolation and characterization. The document synthesizes available scientific literature to present a technical resource for researchers in natural product discovery and antiviral drug development.

Producing Microorganism

Virantmycin was first isolated from the actinomycete strain Streptomyces nitrosporeus No. AM-2722.[1][2] Subsequent research has identified other Streptomyces species capable of producing Virantmycin and its analogs, such as Streptomyces jiujiangensis NBERC-24992, from which Virantmycin and new derivatives have been isolated.[3]

Fermentation

Detailed fermentation parameters for the optimal production of Virantmycin from the original strain, S. nitrosporeus AM-2722, are not extensively publicly documented. However, a fermentation protocol for Streptomyces jiujiangensis NBERC-24992 to produce Virantmycin has been described. The strain was cultured in a medium consisting of soluble starch, yeast extract, peptone, K2HPO4·3H2O, MgSO4·7H2O, and FeSO4·7H2O at an initial pH of 7.2. The fermentation was carried out in a 50 L automatic fermentation tank for five days.[3]

Biosynthesis of Virantmycin

The biosynthesis of Virantmycin proceeds from two primary metabolic precursors: geranyl diphosphate (GPP) and p-aminobenzoic acid (PABA) .[3] The biosynthetic pathway involves a key cyclization step catalyzed by a cytochrome P450 enzyme.

A proposed biosynthetic pathway for the formation of the tetrahydroquinoline core of Virantmycin is as follows:

-

Geranyl diphosphate (GPP) and p-aminobenzoic acid (PABA) are condensed to form geranylated p-aminobenzoic acid (GPAA).

-

The GPAA is then acetylated.

-

A key step involves the cytochrome P450 enzyme, BezE , which catalyzes the formation of an aziridine ring on the GPAA derivative.[3]

-

The aziridine ring is subsequently opened through a nucleophilic attack by a chloride ion, leading to the formation of the characteristic chlorine-containing tetrahydroquinoline moiety of Virantmycin.[3]

Experimental Protocols

Isolation and Purification of Virantmycin

The general procedure for isolating Virantmycin from the fermentation broth involves solvent extraction followed by chromatographic purification.[1] A detailed protocol for the isolation of Virantmycin from Streptomyces jiujiangensis NBERC-24992 has been published and is summarized below.[3]

Experimental Workflow for Virantmycin Isolation

-

Extraction: The fermentation culture of S. jiujiangensis NBERC-24992 was freeze-dried and then extracted with ethyl acetate.[3]

-

Initial Chromatography: The resulting ethyl acetate extract was subjected to silica gel column chromatography using a gradient of petroleum ether-ethyl acetate as the eluent.[3]

-

Further Purification: Fractions containing Virantmycin were further purified using Sephadex LH-20 column chromatography with methanol as the mobile phase.[3]

-

Final Purification: Final purification to yield pure Virantmycin is typically achieved through high-performance liquid chromatography (HPLC).[1]

Antiviral Activity Assay against Pseudorabies Virus (PRV)

The antiviral activity of Virantmycin has been quantified against Pseudorabies virus (PRV).[3] The experimental protocol is outlined below.

-

Cell Culture: Vero cells are seeded in 96-well plates and cultured to form a monolayer.

-

Virus Infection: The cell monolayers are infected with PRV.

-

Compound Treatment: After viral adsorption, the cells are treated with varying concentrations of Virantmycin.

-

Cytopathic Effect (CPE) Observation: The cells are incubated, and the cytopathic effect is observed. The 50% effective concentration (EC50) is calculated, which is the concentration that inhibits the virus-induced cytopathic effect by 50%.[3]

-

Quantitative PCR (qPCR): To quantify the inhibition of viral proliferation, total DNA is isolated from the cell supernatant after incubation. The amount of viral DNA is then quantified using qPCR with primers specific for a viral gene (e.g., PRV gE).[3]

Quantitative Data

Physicochemical Properties of Virantmycin

| Property | Value | Reference |

| Molecular Formula | C19H26ClNO3 | [1] |

| Molecular Weight | 351.16 g/mol | [2] |

| Appearance | Colorless needles/White powder | [1][2] |

| Solubility | Soluble in methanol, acetone, chloroform, benzene, ethyl acetate. Insoluble in water. | [4] |

Biological Activity of Virantmycin

| Assay | Virus/Fungus | Cell Line | Value | Reference |

| Antiviral Activity (EC50) | Pseudorabies virus (PRV) | Vero | 0.01 µg/mL | [3] |

| Cytotoxicity (CC50) | - | Vero | > 20 µg/mL | [3] |

EC50 (50% effective concentration): The concentration of the compound that inhibits the virus-induced cytopathic effect by 50%. CC50 (50% cytotoxic concentration): The concentration of the compound that kills 50% of the normal cells.

Mechanism of Action

The precise molecular mechanism of Virantmycin's antiviral activity has not been fully elucidated in the reviewed literature. It is known to inhibit the plaque formation of both RNA and DNA viruses at low concentrations.[2] Studies on Virantmycin derivatives suggest that the chlorine atom and the tetrahydroquinoline skeleton are crucial for its antiviral activity.[3] It is hypothesized that the compound may react with a target protein through a substitution reaction, facilitated by the good leaving group (chlorine).[3] Further research is required to identify the specific viral or host cell targets of Virantmycin and the signaling pathways it may modulate.

Conclusion

Virantmycin, a natural product from Streptomyces species, represents a promising lead compound for the development of novel antiviral agents. This guide has summarized the current knowledge on its origin, including the producing organism, biosynthetic pathway, and methods for its isolation and biological evaluation. While the foundational aspects of Virantmycin's origin are established, further research is needed to optimize its production through detailed fermentation studies, fully elucidate the enzymatic steps in its biosynthesis, and unravel its molecular mechanism of action. Such studies will be crucial for the future development of Virantmycin and its analogs as therapeutic agents.

References

- 1. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. satoshi-omura.info [satoshi-omura.info]

- 3. Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virantmycin | 76417-04-4 | Benchchem [benchchem.com]

The Discovery and Isolation of Virantmycin from Streptomyces nitrosporeus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Virantmycin, a potent antiviral compound produced by the bacterium Streptomyces nitrosporeus. This document details the experimental protocols for the fermentation of the producing organism, the extraction and purification of Virantmycin, and the assessment of its biological activity. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Virantmycin is a chlorine-containing antiviral antibiotic discovered to be produced by Streptomyces nitrosporeus strain AM-2722.[1][2] It exhibits potent inhibitory activity against a range of both RNA and DNA viruses, making it a compound of significant interest for antiviral drug development.[1][2] Additionally, Virantmycin displays some antifungal properties.[1][2] The molecule has the chemical formula C19H26NO3Cl and a molecular weight of 351.[1][2] Structurally, it is a member of the quinoline family of compounds. This guide will focus on the foundational methodologies employed in the initial discovery and isolation of this promising bioactive molecule.

Physicochemical Properties of Virantmycin

Virantmycin is isolated as colorless needles.[1][2] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value |

| Molecular Formula | C19H26NO3Cl |

| Molecular Weight | 351.87 g/mol |

| Appearance | Colorless acicular crystals |

| Solubility | Soluble in methanol, acetone, chloroform, benzene, and ethyl acetate. Insoluble in water. |

Fermentation of Streptomyces nitrosporeus AM-2722

The production of Virantmycin is achieved through the submerged fermentation of Streptomyces nitrosporeus strain AM-2722. The following protocol is based on established methods for the cultivation of Streptomyces species for the production of secondary metabolites.

Experimental Protocol: Fermentation

Objective: To cultivate Streptomyces nitrosporeus AM-2722 for the production of Virantmycin.

Materials:

-

Streptomyces nitrosporeus AM-2722 culture

-

Seed culture medium (e.g., ISP Medium 2)

-

Production culture medium (specific composition to be optimized, but generally contains a carbon source like glucose, a nitrogen source like yeast extract or peptone, and inorganic salts)

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Aseptically transfer a loopful of S. nitrosporeus AM-2722 from a stock culture to a flask containing the seed culture medium. Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture at 28°C for 5-7 days with continuous agitation. Monitor the culture for growth and production of Virantmycin.

-

Harvesting: After the incubation period, harvest the fermentation broth by centrifugation or filtration to separate the mycelium from the supernatant. The supernatant contains the secreted Virantmycin.

Isolation and Purification of Virantmycin

Virantmycin is isolated from the fermentation broth through a multi-step process involving solvent extraction and chromatography.[1][2]

Experimental Workflow: Isolation and Purification

Caption: Workflow for the isolation and purification of Virantmycin.

Experimental Protocol: Isolation and Purification

Objective: To isolate and purify Virantmycin from the fermentation broth.

Materials:

-

Fermentation broth supernatant

-

Ethyl acetate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate gradients)

-

HPLC system with a silicic acid column

-

Rotary evaporator

Procedure:

-

Solvent Extraction: Extract the fermentation broth supernatant with an equal volume of ethyl acetate. Separate the organic layer and repeat the extraction process on the aqueous layer to maximize the recovery of Virantmycin.

-

Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of solvents (e.g., increasing polarity with ethyl acetate in hexane) to separate the components. Collect fractions and analyze them for the presence of Virantmycin (e.g., by thin-layer chromatography and bioassay).

-

High-Performance Liquid Chromatography (HPLC): Pool the fractions containing Virantmycin and concentrate them. Further purify the active fraction by HPLC on a silicic acid column to obtain pure Virantmycin.

-

Crystallization: Concentrate the pure fractions from HPLC and allow the Virantmycin to crystallize to obtain colorless needles.

Biological Activity of Virantmycin

Virantmycin has demonstrated potent antiviral activity against a variety of DNA and RNA viruses. The primary method for quantifying this activity is the plaque reduction assay.

Antiviral Activity Spectrum

The minimum inhibitory concentrations (MICs) of Virantmycin against a panel of viruses are summarized in Table 2.

| Virus Type | Virus Examples | MIC (µg/mL) |

| RNA Viruses | Vesicular stomatitis virus, Newcastle disease virus, Influenza virus | 0.008 - 0.04 |

| DNA Viruses | Herpes simplex virus type 1, Vaccinia virus | 0.005 - 0.03 |

Experimental Protocol: Plaque Reduction Assay

Objective: To determine the antiviral activity of Virantmycin by quantifying the reduction in viral plaques.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates

-

Virus stock of known titer

-

Virantmycin stock solution and serial dilutions

-

Culture medium (e.g., DMEM)

-

Overlay medium (e.g., containing carboxymethyl cellulose or agarose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Treatment and Infection: Remove the growth medium and infect the cells with a dilution of the virus calculated to produce a countable number of plaques. In parallel, treat the cells with serial dilutions of Virantmycin. Include appropriate controls (virus only, cells only, and solvent control).

-

Incubation: Incubate the plates for 1-2 hours to allow for virus adsorption.

-

Overlay: Remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of localized plaques.

-

Incubation for Plaque Formation: Incubate the plates for 2-5 days, depending on the virus, to allow for the formation of visible plaques.

-

Staining and Counting: Remove the overlay medium, fix the cells (e.g., with formalin), and stain with crystal violet. The viable cells will be stained, while the areas of cell death (plaques) will remain clear. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of Virantmycin compared to the virus control. The 50% inhibitory concentration (IC50) is determined as the concentration of Virantmycin that reduces the number of plaques by 50%.

Proposed Biosynthetic Pathway of Virantmycin

While the precise signaling pathways affected by Virantmycin's antiviral activity are not yet fully elucidated, the proposed biosynthetic pathway for its core structure has been described. This pathway involves the combination of precursors from primary metabolism.

Caption: Proposed biosynthetic pathway for the Virantmycin core structure.

Conclusion

Virantmycin, isolated from Streptomyces nitrosporeus, represents a promising antiviral agent with a broad spectrum of activity. The methodologies outlined in this guide provide a framework for the production, isolation, and evaluation of this compound. Further research into its mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide to the Virantmycin-Producing Strain of Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virantmycin, a chlorine-containing antiviral antibiotic, is a secondary metabolite produced by the actinomycete Streptomyces nitrosporeus AM-2722. This document provides a comprehensive technical overview of the producing strain, fermentation and purification processes, and analytical methodologies. It is intended to serve as a foundational resource for researchers and professionals involved in the study and development of virantmycin and other natural product-based antiviral agents. While detailed genomic and regulatory pathway information for virantmycin biosynthesis is not yet publicly available, this guide consolidates the current knowledge to facilitate further research and development.

The Producing Organism: Streptomyces nitrosporeus AM-2722

The primary producer of virantmycin is Streptomyces nitrosporeus, strain AM-2722.[1] This strain belongs to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

Taxonomy

| Taxonomic Rank | Classification |

| Domain | Bacteria |

| Phylum | Actinobacteria |

| Class | Actinomycetia |

| Order | Actinomycetales |

| Family | Streptomycetaceae |

| Genus | Streptomyces |

| Species | nitrosporeus |

| Strain | AM-2722 |

Fermentation and Production

The production of virantmycin is achieved through submerged fermentation of Streptomyces nitrosporeus AM-2722. While the seminal publications provide a general framework, specific details on media composition and fermentation parameters are limited in publicly accessible literature. The following represents a general approach based on common practices for Streptomyces fermentation.

Inoculum Development

A multi-stage inoculum development process is typically employed to ensure a healthy and productive culture for the production fermenter.

-

Spore Suspension: A stock of S. nitrosporeus AM-2722 spores is maintained.

-

Seed Culture I: A suitable agar medium is inoculated with the spore suspension and incubated to obtain a confluent growth.

-

Seed Culture II: A portion of the agar culture is used to inoculate a liquid seed medium in a shake flask. This culture is incubated to achieve substantial biomass.

Production Fermentation

The production of virantmycin is carried out in a suitable liquid fermentation medium. The composition of the medium is crucial for optimal growth and secondary metabolite production.

Table 1: General Fermentation Medium Composition for Streptomyces

| Component | Purpose | Typical Concentration Range (g/L) |

| Carbon Source | Energy and building blocks | 10 - 50 |

| e.g., Glucose, Starch | ||

| Nitrogen Source | Building blocks for proteins and nucleic acids | 5 - 20 |

| e.g., Soybean meal, Yeast extract, Peptone | ||

| Inorganic Salts | Essential ions for growth and enzyme function | |

| e.g., (NH₄)₂SO₄ | 1 - 5 | |

| e.g., K₂HPO₄ | pH buffering and phosphate source | 0.5 - 2 |

| e.g., MgSO₄·7H₂O | Cofactor for enzymes | 0.2 - 1 |

| e.g., NaCl | Osmotic balance | 1 - 5 |

| e.g., CaCO₃ | pH buffering | 1 - 5 |

| Trace Elements | Cofactors for various enzymes | |

| e.g., Fe, Zn, Mn, Cu | Trace amounts |

Fermentation Parameters:

-

Temperature: 28 - 30 °C

-

pH: 6.8 - 7.2

-

Aeration: Maintained to ensure sufficient dissolved oxygen for aerobic growth.

-

Agitation: Provides mixing and enhances oxygen transfer.

-

Fermentation Time: Typically several days, with virantmycin production occurring during the stationary phase of growth.

Extraction and Purification

Following fermentation, virantmycin is extracted from the culture broth and purified to isolate the active compound. The process generally involves solvent extraction followed by chromatographic techniques.[1]

Experimental Protocol: Extraction and Purification

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Solvent Extraction: The culture filtrate is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH (e.g., pH 3-4). The extraction is typically performed multiple times to ensure a high recovery rate.

-

Concentration: The organic extracts are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silicic Acid Chromatography: The crude extract is subjected to column chromatography on silicic acid.

-

Stationary Phase: Silicic acid.

-

Mobile Phase: A gradient of increasing polarity, for example, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or chloroform.

-

Fraction Collection: Fractions are collected and assayed for antiviral activity to identify those containing virantmycin.

-

-

High-Performance Liquid Chromatography (HPLC): The active fractions from the silicic acid column are further purified by preparative HPLC.

-

Stationary Phase: A silica-based column is typically used for normal-phase chromatography.

-

Mobile Phase: A suitable solvent system is employed to achieve good separation.

-

-

Crystallization: The purified virantmycin is obtained as colorless needles upon evaporation of the solvent.[1]

Quantitative Analysis

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for antibiotic analysis.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio and pH of the mobile phase would need to be optimized to achieve good separation and peak shape for virantmycin.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where virantmycin exhibits maximum absorbance.

-

Quantification: Quantification is performed by comparing the peak area of virantmycin in the sample to a standard curve generated from known concentrations of a purified virantmycin standard.

Table 2: Example HPLC Parameters for Antibiotic Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25 - 30 °C |

| Detection Wavelength | To be determined based on UV spectrum of virantmycin |

Biosynthesis and Regulation

The biosynthetic pathway of virantmycin in Streptomyces nitrosporeus has not been fully elucidated. However, based on its chemical structure, a plausible biosynthetic origin can be proposed. The virantmycin molecule is a derivative of a tetrahydroquinoline core, which is likely synthesized from precursors derived from primary metabolism.

Putative Biosynthetic Pathway

It is hypothesized that the biosynthesis of the virantmycin core involves the condensation of precursors such as p-aminobenzoic acid (PABA) and geranyl diphosphate (GPP) .

References

Virantmycin: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virantmycin, a chlorine-containing heterocyclic antibiotic produced by Streptomyces nitrosporeus, has demonstrated significant biological activity, particularly as a potent antiviral agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Virantmycin. It includes a summary of its antiviral and antifungal properties with available quantitative data, detailed experimental protocols for its biological evaluation, and an exploration of its biosynthetic pathway and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

Virantmycin is characterized by a tetrahydroquinoline skeleton.[1] Its chemical formula is C₁₉H₂₆ClNO₃, with a molecular weight of approximately 351.87 g/mol .[2][3]

Table 1: Physicochemical Properties of Virantmycin

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₆ClNO₃ | [2][3] |

| Molecular Weight | 351.87 g/mol | [3] |

| Appearance | White powder, Colorless needles | [4][5] |

| Solubility | Soluble in Methanol, Acetone, Chloroform, Benzene, Ethyl acetate. Insoluble in water. | [4] |

| CAS Number | 76417-04-4 | [3] |

Biological Activity

Virantmycin exhibits a broad spectrum of biological activity, most notably against a range of RNA and DNA viruses.[5][6] It also possesses antifungal properties, although specific quantitative data against common fungal pathogens are not extensively reported in the available literature.

Antiviral Activity

Virantmycin has shown potent inhibitory activity against various viruses.[6] A recent study highlighted its excellent effect against Pseudorabies virus (PRV), where it demonstrated superior activity compared to the reference compounds ribavirin and acyclovir.[1]

Table 2: Antiviral Activity of Virantmycin and its Derivatives against Pseudorabies Virus (PRV)

| Compound | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference(s) |

| Virantmycin (4) | 0.04 ± 0.01 | 1.28 ± 0.11 | 32 | [1] |

| Virantmycin D (1) | >20 | >20 | - | [1] |

| Virantmycin E (2) | >20 | >20 | - | [1] |

| Virantmycin F (3) | >20 | >20 | - | [1] |

| A-503451 D (5) | >20 | >20 | - | [1] |

| A-503451 D acetylate (6) | >20 | >20 | - | [1] |

| A-503451 A (7) | >20 | >20 | - | [1] |

| A-503451 B (8) | >20 | >20 | - | [1] |

| Ribavirin | 15.21 ± 1.13 | >50 | >3.29 | [1] |

| Acyclovir | 1.89 ± 0.15 | >20 | >10.58 | [1] |

Antifungal Activity

Mechanism of Action

The precise mechanism of action of Virantmycin is not yet fully elucidated. However, studies suggest that it inhibits viral proliferation in a dose-dependent manner.[1] The antiviral activity is thought to be related to the presence of the chlorine atom and the tetrahydroquinoline skeleton, which may react with a target protein through a substitution reaction.[1] The specific viral or cellular targets and the downstream signaling pathways affected by Virantmycin remain to be identified.

References

- 1. researchgate.net [researchgate.net]

- 2. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces. | Semantic Scholar [semanticscholar.org]

- 3. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. satoshi-omura.info [satoshi-omura.info]

- 5. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Antiviral Mechanism of Action of Virantmycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virantmycin, a chlorine-containing antibiotic produced by Streptomyces species, has demonstrated potent antiviral activity against a broad spectrum of both RNA and DNA viruses.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of Virantmycin's mechanism of action as an antiviral agent. It consolidates available quantitative data, details experimental protocols for its assessment, and presents a hypothetical mechanism based on current structure-activity relationship studies. While the precise molecular target remains to be fully elucidated, evidence suggests a mechanism involving a direct interaction with a key viral or host protein, facilitated by its unique chemical structure.

Introduction

Virantmycin is a secondary metabolite isolated from Streptomyces nitrosporeus.[2][3] Its chemical formula is C19H26ClNO3, with a molecular weight of 351.16 g/mol .[1] The molecule features a tetrahydroquinoline skeleton, a chlorine atom, a carboxylic group, and a terminal tetrasubstituted double bond, all of which are believed to be crucial for its biological activity.[2] Initial studies have confirmed its efficacy in inhibiting viral replication, notably against Pseudorabies virus (PRV), a member of the Herpesviridae family.[2]

Antiviral Activity and Spectrum

Virantmycin exhibits a broad-spectrum antiviral activity, inhibiting the replication of various DNA and RNA viruses.[3][4] The primary method for quantifying its antiviral efficacy is through the determination of the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) in cell culture-based assays. The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the compound's therapeutic window.

Quantitative Antiviral Data

The most detailed quantitative data available for Virantmycin's antiviral activity is against Pseudorabies virus (PRV).

| Compound | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Virantmycin | Pseudorabies virus (PRV) | Vero | 0.01 | >20 | >2000 | [2] |

| Ribavirin (Control) | Pseudorabies virus (PRV) | Vero | 15.28 | >100 | >6.54 | [2] |

| Acyclovir (Control) | Pseudorabies virus (PRV) | Vero | 0.13 | >100 | >769.23 | [2] |

Table 1: Antiviral activity and cytotoxicity of Virantmycin against Pseudorabies virus.[2]

Mechanism of Action

The precise molecular mechanism of Virantmycin's antiviral action is not yet fully understood. However, structure-activity relationship (SAR) studies and experimental observations provide valuable insights into its potential mode of action.

Structure-Activity Relationship

Studies on Virantmycin and its derivatives have highlighted the critical role of specific structural features for its antiviral activity:

-

Chlorine Atom: The presence of the chlorine atom is considered essential for its potent antiviral effect. It is hypothesized that the chlorine atom acts as a good leaving group, enabling a substitution reaction with a nucleophilic residue within a target protein.[2]

-

Tetrahydroquinoline Skeleton: The rigid, three-dimensional structure of the tetrahydroquinoline core is crucial for the correct orientation and binding of the molecule to its target.[2]

-

Carboxylic Group and Terminal Double Bond: These features are also believed to contribute significantly to the anti-influenza virus activity of Virantmycin derivatives, likely through interactions with the target molecule.[2]

Proposed Mechanism of Action

Based on the available evidence, a hypothetical mechanism of action for Virantmycin can be proposed. It is likely that Virantmycin acts by covalently modifying a critical viral or host protein, thereby inactivating it and disrupting the viral replication cycle. The electrophilic nature of the carbon atom bearing the chlorine atom makes it susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine within the active site or a critical functional domain of the target protein.

Figure 1. Hypothetical mechanism of Virantmycin action.

This covalent modification would lead to the irreversible inhibition of the target protein's function, which could be essential for various stages of the viral life cycle, such as entry, genome replication, or assembly. To date, the specific protein target of Virantmycin has not been identified.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Virantmycin's antiviral activity.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This protocol is adapted from the methodology used to determine the EC50 of Virantmycin against PRV.[2]

Figure 2. Workflow for antiviral activity assay.

Materials:

-

Vero cells

-

Pseudorabies virus (PRV)

-

Virantmycin

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed Vero cells into 96-well plates at a density that allows them to reach confluence on the day of the experiment.

-

Prepare serial dilutions of Virantmycin in DMEM supplemented with 2% FBS.

-

When cells are confluent, discard the growth medium and infect the cells with 100 TCID50 of PRV.

-

After a 1.5-hour adsorption period, remove the virus inoculum and add the different concentrations of Virantmycin to the wells. Include untreated infected cells as a virus control and uninfected untreated cells as a cell control.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

-

After incubation, observe the cells for the presence of cytopathic effect (CPE).

-

Add MTT solution to each well and incubate for 4 hours.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The EC50 value is calculated as the concentration of Virantmycin that inhibits the virus-induced CPE by 50% compared to the virus control.

Cytotoxicity Assay

This protocol is used to determine the CC50 of Virantmycin.[2]

Materials:

-

Vero cells

-

Virantmycin

-

DMEM with 10% FBS

-

MTT

-

DMSO

-

96-well plates

Procedure:

-

Seed Vero cells in 96-well plates.

-

On the following day, add serial dilutions of Virantmycin to the cells. Include untreated cells as a control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Perform the MTT assay as described in the antiviral activity assay (steps 7-9).

-

The CC50 value is calculated as the concentration of Virantmycin that reduces cell viability by 50% compared to the untreated cell control.

Future Directions

While significant progress has been made in understanding the antiviral potential of Virantmycin, several key areas require further investigation to fully elucidate its mechanism of action and pave the way for its potential clinical development.

-

Target Identification: The foremost priority is the identification of the specific viral or host protein target(s) of Virantmycin. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic approaches to identify resistance mutations could be employed.

-

Elucidation of Signaling Pathway Involvement: Once a target is identified, further studies will be necessary to understand how Virantmycin's interaction with this target affects cellular and viral signaling pathways.

-

Broad-Spectrum Activity Profiling: Comprehensive screening of Virantmycin against a wider panel of clinically relevant viruses is needed to fully define its antiviral spectrum and identify other potential therapeutic applications.

-

In Vivo Efficacy and Pharmacokinetics: Following promising in vitro results, the efficacy, safety, and pharmacokinetic profile of Virantmycin should be evaluated in appropriate animal models of viral diseases.

Conclusion

Virantmycin is a promising natural product with potent and broad-spectrum antiviral activity. Its unique chemical structure, particularly the presence of a chlorine atom, suggests a mechanism of action involving covalent modification of a key protein target. While the precise molecular details of its antiviral activity are still under investigation, the available data provide a strong foundation for further research and development of Virantmycin and its derivatives as a new class of antiviral agents. The detailed experimental protocols provided in this guide will aid researchers in the continued exploration of this fascinating molecule.

References

- 1. satoshi-omura.info [satoshi-omura.info]

- 2. Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Virantmycin, a potent antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

Virantmycin: A Technical Guide to its Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virantmycin, a chlorine-containing quinoline antibiotic produced by Streptomyces nitrosporeus, has been recognized for its potent antiviral activity.[1][2] While its antifungal properties have been noted, they are less characterized and generally considered to be weak.[1] This technical guide provides a comprehensive overview of the current understanding of Virantmycin's antifungal potential, including its likely mechanism of action, a summary of its known activity, and detailed experimental protocols for its evaluation. This document is intended to serve as a resource for researchers and professionals in the field of antifungal drug discovery and development.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The discovery and development of novel antifungal agents with unique mechanisms of action are crucial. Virantmycin, isolated from Streptomyces nitrosporeus, is a member of the quinoline class of antibiotics.[1][2] While its primary therapeutic focus has been on its antiviral capabilities, its reported antifungal activity warrants further investigation. This guide aims to consolidate the available information on Virantmycin's antifungal properties and provide a framework for future research.

Antifungal Spectrum of Activity

Table 1: Antifungal Activity of Virantmycin and Other Quinolone Antibiotics

| Compound | Fungal Species | Reported MIC (µg/mL) | Reference |

| Virantmycin | General Fungi | Activity reported, but not quantified ("weak") | [1] |

| Ciprofloxacin | Candida albicans | >250 | [3] |

| Trovafloxacin | Candida albicans | >250 | [3] |

Proposed Mechanism of Action

The precise mechanism of Virantmycin's antifungal action has not been empirically determined. However, based on its structural similarity to other quinolone antibiotics, it is hypothesized to target fungal DNA topoisomerase II.[4] This enzyme is essential for DNA replication, transcription, and recombination. By inhibiting topoisomerase II, quinolones introduce double-strand DNA breaks, leading to cell cycle arrest and ultimately, cell death.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of Virantmycin on a fungal cell.

Caption: Proposed mechanism of Virantmycin's antifungal action.

Experimental Protocols

To further elucidate the antifungal properties of Virantmycin, standardized in vitro susceptibility testing methods are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and conducting a Time-Kill Assay.

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.

Objective: To determine the lowest concentration of Virantmycin that inhibits the visible growth of a fungal isolate.

Materials:

-

Virantmycin (stock solution of known concentration)

-

Fungal isolate(s) of interest

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader (optional)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Hemocytometer or spectrophotometer for inoculum standardization

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (yeasts) or until sporulation occurs (molds).

-

For yeasts, suspend several colonies in sterile saline. For molds, gently scrape the surface of the culture with a sterile, wetted swab to harvest conidia.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). This can be done visually or with a spectrophotometer.

-

Prepare a working suspension by diluting the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of approximately 1-5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of Virantmycin in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the working fungal suspension to each well (except the negative control). This will bring the final volume to 200 µL and the final inoculum concentration to 0.5-2.5 x 10^3 CFU/mL.

-

Seal the plate and incubate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of Virantmycin at which there is a significant inhibition of growth (typically ≥50% for azoles and fungistatic agents, and 100% for polyenes and fungicidal agents) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) with a microplate reader.

-

Time-Kill Assay

Objective: To assess the rate and extent of the fungicidal or fungistatic activity of Virantmycin over time.

Materials:

-

Virantmycin

-

Fungal isolate(s)

-

RPMI-1640 medium

-

Sterile culture tubes

-

Shaking incubator (35°C)

-

Sterile saline for dilutions

-

Sabouraud Dextrose Agar plates

-

Colony counter

Procedure:

-

Inoculum Preparation:

-

Prepare a fungal suspension as described in the broth microdilution protocol and adjust it to a 0.5 McFarland standard.

-

Prepare a starting inoculum of approximately 1-5 x 10^5 CFU/mL in RPMI-1640 medium.

-

-

Assay Setup:

-

Prepare culture tubes containing RPMI-1640 medium with Virantmycin at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).

-

Include a drug-free tube as a growth control.

-

Inoculate each tube with the prepared fungal suspension.

-

-

Incubation and Sampling:

-

Incubate the tubes at 35°C with constant agitation.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

-

-

Colony Forming Unit (CFU) Determination:

-

Perform serial tenfold dilutions of the collected aliquots in sterile saline.

-

Plate a known volume of each dilution onto Sabouraud Dextrose Agar plates.

-

Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each Virantmycin concentration and the control.

-

Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. Fungistatic activity is characterized by a <3-log10 reduction or no change in CFU/mL.

-

Experimental and Logical Workflow Diagrams

Antifungal Drug Discovery and Evaluation Workflow

References

- 1. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces. | Semantic Scholar [semanticscholar.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Virantmycin: A Technical Guide to its Antiviral Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral activity of Virantmycin, a chlorine-containing antibiotic produced by Streptomyces nitrosporeus. Since its discovery, Virantmycin has demonstrated a broad spectrum of activity against both RNA and DNA viruses. This document collates the available quantitative data, details the experimental methodologies used to determine its efficacy, and explores its potential mechanism of action.

Quantitative Antiviral Activity

Virantmycin has shown potent inhibitory effects against a variety of RNA and DNA viruses. The following tables summarize the available quantitative data on its antiviral activity, including 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI).

Table 1: Antiviral Activity of Virantmycin against RNA Viruses

| Virus Family | Virus | Strain | Cell Line | Assay Type | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Rhabdoviridae | Vesicular stomatitis virus | New Jersey | Chick Embryo Fibroblast (CEF) | Plaque Reduction | 0.003 | >10 | >3333 | [1] |

| Paramyxoviridae | Newcastle disease virus | Miyadera | Chick Embryo Fibroblast (CEF) | Plaque Reduction | 0.01 | >10 | >1000 | [1] |

| Picornaviridae | Poliovirus | Type 1 Mahoney | HeLa | Cytopathic Effect (CPE) Inhibition | 1.0 | >10 | >10 | [1] |

Table 2: Antiviral Activity of Virantmycin against DNA Viruses

| Virus Family | Virus | Strain | Cell Line | Assay Type | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Herpesviridae | Herpes simplex virus type 1 | HF | Human Embryonic Lung (HEL) | Plaque Reduction | 0.03 | >10 | >333 | [1] |

| Herpesviridae | Pseudorabies virus (PRV) | N/A | Vero | CPE Inhibition & qPCR | 0.10 | 18.72 | >187.2 | [2] |

| Poxviridae | Vaccinia virus | Lister | HeLa | Plaque Reduction | 0.1 | >10 | >100 | [1] |

| Adenoviridae | Adenovirus | Type 5 | HeLa | Plaque Reduction | 0.3 | >10 | >33 | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the key studies that have quantified the antiviral activity of Virantmycin.

Plaque Reduction Assay (Nakagawa et al., 1981)

This method was utilized to determine the IC50 values for Vesicular stomatitis virus, Newcastle disease virus, Herpes simplex virus type 1, Vaccinia virus, and Adenovirus.[1]

-

Cell Lines and Viruses:

-

Chick Embryo Fibroblasts (CEF) were used for Vesicular stomatitis virus and Newcastle disease virus.

-

Human Embryonic Lung (HEL) cells were used for Herpes simplex virus type 1.

-

HeLa cells were used for Vaccinia virus and Adenovirus.

-

-

Infection Protocol:

-

Confluent cell monolayers in petri dishes were inoculated with approximately 100 plaque-forming units (PFU) of the respective virus.

-

After a 1-hour adsorption period at 37°C, the virus inoculum was removed.

-

An agar overlay medium containing various concentrations of Virantmycin was added to the cell monolayers.

-

-

Incubation and Plaque Visualization:

-

Plates were incubated at 37°C for a duration appropriate for plaque development for each virus (typically 2-3 days).

-

Following incubation, cells were fixed with formalin and stained with crystal violet to visualize and count the plaques.

-

-

Data Analysis:

-

The IC50 was determined as the concentration of Virantmycin that resulted in a 50% reduction in the number of plaques compared to the virus control (no drug).

-

Cytopathic Effect (CPE) Inhibition Assay and qPCR (Xu et al., 2023)

This protocol was employed to assess the antiviral activity of Virantmycin against Pseudorabies virus (PRV).[2]

-

Cell Line and Virus:

-

Vero cells were used for the propagation of PRV.

-

-

CPE Inhibition Assay for IC50 Determination:

-

Vero cells were seeded in 96-well plates and grown to confluence.

-

The cells were then infected with PRV at a specific multiplicity of infection (MOI).

-

Immediately after infection, the culture medium was replaced with fresh medium containing serial dilutions of Virantmycin.

-

After a 48-hour incubation period, the cytopathic effect (CPE) was observed and quantified, typically using a cell viability assay (e.g., MTT assay).

-

The IC50 was calculated as the concentration of Virantmycin that inhibited the virus-induced CPE by 50%.

-

-

Quantitative PCR (qPCR) for Confirmation:

-

To further confirm the inhibitory effect on viral replication, the amount of viral DNA in the supernatant of infected and treated cells was quantified using qPCR targeting a specific viral gene.

-

-

Cytotoxicity Assay (CC50 Determination):

-

Uninfected Vero cells were incubated with the same serial dilutions of Virantmycin for 48 hours.

-

Cell viability was measured using an MTT assay to determine the CC50, the concentration at which a 50% reduction in cell viability was observed.

-

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of Virantmycin's antiviral activity has not been fully elucidated. However, some insights can be drawn from the available literature.

One study on Virantmycin derivatives suggests that the chlorine atom and the tetrahydroquinoline skeleton are crucial for its antiviral activity, indicating a potential specific interaction with a viral or host target protein.[2] The broad-spectrum activity against both RNA and DNA viruses suggests that Virantmycin may target a common host-cell pathway essential for the replication of a wide range of viruses, rather than a specific viral enzyme.

Further research is required to identify the specific molecular target(s) of Virantmycin and to understand how it interferes with the viral life cycle. Elucidating these mechanisms will be critical for its potential development as a broad-spectrum antiviral therapeutic.

Diagram: General Antiviral Drug Discovery and Evaluation Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of a novel antiviral compound like Virantmycin.

Caption: A generalized workflow for the discovery and preclinical evaluation of antiviral compounds.

Conclusion

Virantmycin is a promising natural product with potent, broad-spectrum antiviral activity against a diverse range of RNA and DNA viruses. The available data, particularly its high selectivity index against several viruses, underscores its potential as a lead compound for the development of new antiviral therapies. Future research should focus on a more comprehensive evaluation of its activity against a wider panel of clinically relevant viruses, and critically, on the elucidation of its molecular mechanism of action. Understanding how Virantmycin inhibits viral replication will be paramount to optimizing its structure and advancing its development as a therapeutic agent.

References

Virantmycin: A Technical Guide to its Molecular Properties and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virantmycin, a chlorinated quinoline derivative isolated from Streptomyces nitrosporeus, has demonstrated significant potential as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of its core molecular features, including its molecular formula and weight. It further details the experimental protocols for its isolation and the assessment of its antiviral efficacy, alongside a discussion of its proposed biosynthetic pathway. This document is intended to serve as a foundational resource for researchers engaged in the study and development of novel antiviral therapeutics.

Core Molecular Data

Virantmycin is a small molecule with the following key identifiers:

| Property | Value | Citation(s) |

| Molecular Formula | C₁₉H₂₆ClNO₃ | [1][2] |

| Molecular Weight | Approximately 351.9 g/mol | [3] |

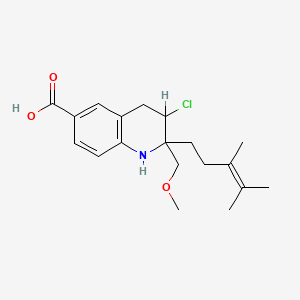

| IUPAC Name | 3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid | [3] |

| CAS Number | 76417-04-4 | [3] |

Isolation and Purification of Virantmycin

Virantmycin is a secondary metabolite produced by the bacterium Streptomyces nitrosporeus (strain AM-2722).[1][2] The isolation and purification of Virantmycin from culture broth is a multi-step process involving solvent extraction and chromatographic separation.

Experimental Protocol: Isolation

A general protocol for the isolation of Virantmycin is outlined below. It is important to note that specific parameters may require optimization based on the fermentation conditions and scale.

-

Fermentation: Culture Streptomyces nitrosporeus in a suitable liquid medium to promote the production of Virantmycin.

-

Solvent Extraction: After an appropriate incubation period, separate the culture broth from the mycelia. Extract the active compound from the broth using a water-immiscible organic solvent.[1]

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract containing Virantmycin.

-

Chromatographic Purification: Purify the crude extract using High-Performance Liquid Chromatography (HPLC) on a silicic acid column to yield pure, colorless needles of Virantmycin.[1]

Antiviral Activity and Assessment

Virantmycin exhibits potent inhibitory activity against a range of both RNA and DNA viruses.[1][4] Its efficacy has been notably demonstrated against Pseudorabies virus (PRV), a member of the herpesvirus family.[5] The antiviral properties of Virantmycin are typically evaluated using a combination of cell-based assays.

Experimental Protocols for Antiviral Assessment

The following protocols provide a framework for quantifying the antiviral activity of Virantmycin.

This assay is a standard method for determining the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC₅₀).

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in multi-well plates and grow to confluency.

-

Virus Infection: Infect the confluent cell monolayers with a known titer of the virus.

-

Treatment: After a viral adsorption period, remove the inoculum and add an overlay medium containing serial dilutions of Virantmycin.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Visualization and Quantification: Fix and stain the cells to visualize the plaques. Count the number of plaques in each well and calculate the percentage of plaque reduction compared to an untreated virus control.[2]

qPCR is employed to quantify the reduction in viral genomic DNA or RNA in the presence of the antiviral agent.

-

Infection and Treatment: Infect host cells with the virus and subsequently treat with varying concentrations of Virantmycin.

-

Nucleic Acid Extraction: After a suitable incubation period, extract the total DNA or RNA from the cell culture supernatant or infected cells.

-

qPCR Analysis: Perform qPCR using primers and probes specific to a viral gene to quantify the amount of viral nucleic acid. A reduction in the viral genome copy number in treated samples compared to untreated controls indicates antiviral activity.[5]

This technique is used to visualize the reduction of viral protein expression within infected cells following treatment with Virantmycin.

-

Cell Culture and Infection: Grow host cells on coverslips, infect with the virus, and treat with Virantmycin.

-

Fixation and Permeabilization: After incubation, fix the cells and permeabilize the cell membranes to allow antibody entry.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific to a viral antigen.

-

Secondary Antibody Incubation: Add a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Microscopy: Visualize the cells using a fluorescence microscope. A decrease in fluorescence intensity in treated cells indicates a reduction in viral protein expression.[5]

Biosynthesis of Virantmycin

The proposed biosynthetic pathway of Virantmycin in Streptomyces involves the condensation of precursors from primary metabolism, followed by a series of enzymatic modifications.

The core structure is thought to be derived from geranyl diphosphate (GPP) and p-aminobenzoic acid.[5] A key step in the pathway is the formation of an aziridine ring, catalyzed by a cytochrome P450 enzyme (BezE). Subsequent nucleophilic attack by a chloride ion leads to the formation of the characteristic tetrahydroquinoline moiety of Virantmycin.[5]

Mechanism of Action

While the precise molecular mechanism of Virantmycin's antiviral activity is not yet fully elucidated, preliminary studies suggest that the chlorine atom and the tetrahydroquinoline skeleton are crucial for its function.[5] It is hypothesized that the compound may react with a target protein via a substitution reaction, facilitated by the good leaving group properties of the chlorine atom.[5] Further research is required to identify the specific viral or host cell targets of Virantmycin and to understand its impact on cellular signaling pathways involved in viral replication and the host immune response.

Conclusion

Virantmycin represents a promising scaffold for the development of new antiviral drugs. Its broad-spectrum activity and unique chemical structure warrant further investigation into its mechanism of action and potential for therapeutic application. The methodologies outlined in this guide provide a foundation for researchers to build upon in their exploration of this potent natural product.

References

- 1. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. satoshi-omura.info [satoshi-omura.info]

- 3. Virantmycin | C19H26ClNO3 | CID 100206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Virantmycin, a potent antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies of Virantmycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virantmycin, a chlorine-containing antiviral antibiotic, was first identified in the early 1980s from the fermentation broth of Streptomyces nitrosporeus strain AM-2722.[1][2][3][4] Initial studies revealed its potent inhibitory activity against a range of both RNA and DNA viruses at low concentrations, marking it as a compound of significant interest for antiviral drug development.[1][4][5] This technical guide provides a comprehensive overview of the early literature on Virantmycin, focusing on its discovery, isolation, characterization, and initial biological evaluation. The information is presented to be a valuable resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

Virantmycin is a white, powdery substance with the molecular formula C₁₉H₂₆NO₃Cl and a molecular weight of 351.16.[4][5] It is soluble in methanol, acetone, chloroform, benzene, and ethyl acetate, but insoluble in water.[4][5]

Experimental Protocols

Isolation and Purification of Virantmycin

The initial isolation of Virantmycin from the culture broth of Streptomyces nitrosporeus AM-2722 involved a multi-step process of solvent extraction and chromatography. While the seminal papers provide a general overview, the following protocol has been compiled from the available information.

1. Fermentation:

-

Streptomyces nitrosporeus strain AM-2722 is cultured in a suitable fermentation medium. The specifics of the media composition and fermentation conditions were not detailed in the early publications.

2. Extraction:

-

The culture broth is harvested and subjected to solvent extraction. The specific solvent system used in the initial extraction is not explicitly stated in the abstracts of the early papers.

3. Chromatographic Purification:

-

The crude extract is further purified using high-performance liquid chromatography (HPLC) on a silicic acid column.[1] The elution solvents and gradients were not specified. The active fractions are collected, and the process is repeated to achieve pure, colorless needles of Virantmycin.[1]

Antiviral Activity Assessment: Plaque Reduction Assay

The primary method used in the early studies to determine the antiviral activity of Virantmycin was the plaque reduction assay.[5] This method assesses the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.

General Protocol:

-

Cell Culture: A monolayer of a suitable host cell line is prepared in petri dishes or multi-well plates. The specific cell lines used for each virus were not detailed in the initial reports.

-

Virus Inoculation: The cell monolayers are infected with a specific multiplicity of infection (MOI) of the target virus.

-

Compound Treatment: The infected cells are then overlaid with a medium containing various concentrations of Virantmycin.

-

Incubation: The plates are incubated for a period sufficient for plaque formation, typically several days.

-

Plaque Visualization: After incubation, the cell monolayers are stained with a vital stain, such as crystal violet, which stains viable cells. Plaques appear as clear zones where cells have been lysed by the virus.

-

Quantification: The number of plaques in the treated wells is compared to the number in untreated control wells to determine the concentration of Virantmycin that inhibits plaque formation by 50% (IC50).

A more recent study on the antiviral activity of Virantmycin against Pseudorabies virus (PRV) employed a similar principle but with modern techniques for quantification.[2]

Modern Antiviral Assay Protocol (vs. PRV):

-

Cell Line: Vero cells are used as the host cell line.[2]

-

Infection: Vero cell monolayers are infected with PRV.[2]

-

Treatment: After viral adsorption, the cells are treated with varying concentrations of Virantmycin.[2]

-

Quantification:

-

Indirect Immunofluorescence Assay: At 24 hours post-infection, the reduction in viral protein expression is visualized using fluorescence microscopy.[2]

-

qPCR: At 48 hours post-infection, the inhibition of viral proliferation is quantified by measuring the amount of viral DNA in the cell supernatant using quantitative polymerase chain reaction (qPCR).[2]

-

Quantitative Data

The early literature on Virantmycin described its activity in qualitative terms, stating that it "inhibits plaque formation caused by both RNA and DNA viruses at relatively low concentrations."[4][5] More recent research has provided specific quantitative data for its activity against Pseudorabies virus (PRV), a DNA virus.

| Compound | Virus | Cell Line | Assay Type | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Virantmycin | Pseudorabies virus (PRV) | Vero | qPCR | 0.04 | > 20 | > 500 | [2] |

Biosynthesis and Mechanism of Action

Putative Biosynthetic Pathway of Virantmycin

Recent studies have proposed a biosynthetic pathway for Virantmycin, suggesting it is derived from geranyl diphosphate (GPP) and p-aminobenzoic acid. A key step involves the cyclization of an acetylated geranylated p-aminobenzoic acid intermediate, catalyzed by the cytochrome P450 enzyme, BezE, to form an aziridine ring. Subsequent nucleophilic attack by a chloride ion leads to the formation of the characteristic tetrahydroquinoline moiety of Virantmycin.[2]

References

- 1. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces. | Semantic Scholar [semanticscholar.org]

- 3. Virantmycin, a potent antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. satoshi-omura.info [satoshi-omura.info]

- 5. Broad-spectrum antiviral inhibitors targeting pandemic potential RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of Virantmycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virantmycin, a chlorine-containing antibiotic isolated from Streptomyces nitrosporeus, has demonstrated potent in vitro antiviral activity against a range of DNA and RNA viruses. This technical guide provides a comprehensive overview of the available data on Virantmycin's antiviral properties, including quantitative efficacy and cytotoxicity, detailed experimental methodologies, and a proposed workflow for its evaluation. The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Quantitative Antiviral Activity and Cytotoxicity

The in vitro efficacy of Virantmycin and its derivatives has been predominantly characterized against Pseudorabies virus (PRV), a member of the Herpesviridae family. The key parameters for its antiviral activity are the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral replication, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

A summary of the reported quantitative data for Virantmycin and its derivatives against PRV in Vero cells is presented in Table 1.

| Compound | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Virantmycin (4) | Pseudorabies virus (PRV) | Vero | 0.01 | >20 | >2000 | |

| Virantmycin F (3) | Pseudorabies virus (PRV) | Vero | 1.74 | >20 | >11.5 | |

| A-503451 D acetylate (7) | Pseudorabies virus (PRV) | Vero | 6.46 | 1.68 | 0.26 | |

| Ribavirin (Positive Control) | Pseudorabies virus (PRV) | Vero | 10.34 | >100 | >9.67 | |

| Acyclovir (Positive Control) | Pseudorabies virus (PRV) | Vero | 0.87 | >100 | >114.9 |

Table 1: In vitro antiviral activity and cytotoxicity of Virantmycin and its derivatives against Pseudorabies virus (PRV).

Experimental Protocols

The evaluation of Virantmycin's in vitro antiviral activity involves a series of standardized assays to determine its efficacy and toxicity. The following are detailed methodologies for the key experiments cited in the literature.

Cell Lines and Virus Propagation

-

Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for the propagation of PRV and for conducting antiviral and cytotoxicity assays.

-

Virus: Pseudorabies virus (PRV) is used to infect the Vero cell monolayers to assess the antiviral activity of the compounds.

Cytotoxicity Assay

The cytotoxicity of Virantmycin is determined to ensure that the observed antiviral effect is not due to the killing of host cells. A common method is the MTT assay.

-

Procedure:

-

Seed Vero cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of Virantmycin in culture medium.

-

Remove the growth medium from the cells and add the different concentrations of Virantmycin.

-

Include wells with untreated cells as a control.

-

Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value using regression analysis.

-

Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the inhibitory effect of a compound on viral replication.

-

Procedure:

-

Seed Vero cells in 6-well or 12-well plates and grow to confluency.

-

Prepare serial dilutions of Virantmycin.

-

Pre-incubate the confluent cell monolayers with the different concentrations of Virantmycin for a specific time (e.g., 1 hour).

-

Infect the cells with a known amount of PRV (e.g., 100 plaque-forming units).

-

After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) mixed with the corresponding concentration of Virantmycin.

-

Incubate the plates for several days to allow for plaque formation.

-

Fix the cells with a fixative solution (e.g., 10% formaldehyde).

-

Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

-

Determine the EC50 value, the concentration of Virantmycin that reduces the number of plaques by 50%.

-

Confirmation of Antiviral Activity

To further confirm the antiviral activity of Virantmycin, additional assays such as indirect immunofluorescence and quantitative polymerase chain reaction (qPCR) can be performed.

-

Indirect Immunofluorescence Assay:

-

Grow Vero cells on coverslips in 24-well plates and infect with PRV.

-

Treat the infected cells with different concentrations of Virantmycin.

-

After a suitable incubation period (e.g., 24 hours), fix the cells.

-

Permeabilize the cells and incubate with a primary antibody specific for a viral antigen.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides and visualize the fluorescence using a fluorescence microscope. A reduction in fluorescence intensity in Virantmycin-treated cells indicates an inhibition of viral protein expression.

-

-

Quantitative PCR (qPCR):

-

Infect Vero cells with PRV and treat with different concentrations of Virantmycin.

-

After incubation (e.g., 48 hours), isolate the total DNA or RNA from the cell supernatant or cell lysate.

-

Perform qPCR using primers and probes specific for a viral gene to quantify the amount of viral nucleic acid.

-

A dose-dependent reduction in the viral genome copy number in Virantmycin-treated samples confirms its inhibitory effect on viral replication.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the in vitro evaluation of an antiviral compound like Virantmycin and a more detailed experimental workflow for determining its efficacy and cytotoxicity.

Caption: General workflow for the in vitro evaluation of Virantmycin.

Caption: Detailed experimental workflow for determining Virantmycin's efficacy and cytotoxicity.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of publicly available information detailing the specific cellular signaling pathways modulated by Virantmycin. The primary mechanism of its antiviral activity is still under investigation. However, based on its chemical structure, a tetrahydroquinoline moiety, and the importance of the chlorine atom for its activity, it is hypothesized that Virantmycin may act by alkylating a viral or host cell target protein, thereby interfering with a critical step in the viral replication cycle.

Further research, such as time-of-addition studies, resistance selection and sequencing, and affinity chromatography with Virantmycin as a ligand, is required to elucidate the precise molecular target and the downstream effects on cellular signaling pathways.

Conclusion

Virantmycin is a promising antiviral compound with potent in vitro activity, particularly against Pseudorabies virus. Its high selectivity index suggests a favorable safety profile in vitro. This technical guide summarizes the current knowledge on its antiviral properties and provides a framework for its further investigation. Future studies should focus on expanding the evaluation of its efficacy against a broader spectrum of viruses and on elucidating its mechanism of action to fully understand its therapeutic potential.

Virantmycin: A Promising Lead Compound for Broad-Spectrum Antiviral Drug Development

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Virantmycin, a chlorine-containing quinoline derivative produced by Streptomyces nitrosporeus, has emerged as a compelling candidate for the development of novel antiviral therapeutics.[1][2][3] First isolated and identified as a potent inhibitor of both RNA and DNA viruses, this natural product presents a unique chemical scaffold with significant potential for broad-spectrum antiviral activity.[1][3][] This technical guide provides a comprehensive overview of virantmycin, including its antiviral activity, postulated mechanism of action, and detailed experimental protocols relevant to its study and development as a lead compound.

Chemical and Physical Properties

Virantmycin is characterized by its tetrahydroquinoline core structure. Its molecular formula is C₁₉H₂₆ClNO₃, with a molecular weight of 351.87 g/mol .[5] The presence of a chlorine atom and the specific stereochemistry of the tetrahydroquinoline ring are believed to be crucial for its biological activity.

| Property | Value |

| Molecular Formula | C₁₉H₂₆ClNO₃ |

| Molecular Weight | 351.87 g/mol |

| Appearance | Colorless acicular crystals |

| Solubility | Soluble in Ethanol, Chloroform |

Antiviral Activity

Virantmycin has demonstrated potent inhibitory effects against a range of both RNA and DNA viruses. While comprehensive quantitative data across numerous viral species is still an area of active research, existing studies highlight its significant potential.

Quantitative Antiviral Data

The following tables summarize the available quantitative data on the antiviral efficacy and cytotoxicity of virantmycin.

Table 1: In Vitro Antiviral Activity of Virantmycin against Pseudorabies Virus (PRV)

| Virus | Cell Line | Assay Type | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |

| Pseudorabies Virus (PRV) | Vero | Cytopathic Effect (CPE) Inhibition | 0.01 | >20 | >2000 | [6] |

Table 2: Reported Minimum Inhibitory Concentrations (MIC) of Virantmycin

| Virus Type | Number of Strains Tested | MIC Range (µg/mL) | Reference |

| RNA Viruses | 4 | 0.008 - 0.04 | [] |

| DNA Viruses | 4 | 0.005 - 0.03 | [] |

Postulated Mechanism of Action

While the precise molecular mechanism of virantmycin's antiviral activity is yet to be fully elucidated, its chemical structure as a quinoline derivative provides valuable insights. Quinoline-based compounds have been reported to exert their antiviral effects through various mechanisms, including the inhibition of viral nucleic acid synthesis.[7][8][9][10][11]

A plausible hypothesis for virantmycin's mechanism of action is the inhibition of viral replication through the targeting of key viral enzymes, such as RNA-dependent RNA polymerase (RdRp) in RNA viruses or DNA polymerase in DNA viruses. This interference with the replication machinery would halt the propagation of the virus within the host cell.